molecular formula C6H12N2O B13241662 2-Amino-4-methylpent-4-enamide

2-Amino-4-methylpent-4-enamide

Cat. No.: B13241662
M. Wt: 128.17 g/mol
InChI Key: YMGPMDFPUYKVGX-UHFFFAOYSA-N
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Description

2-Amino-4-methylpent-4-enamide is a branched-chain aliphatic compound featuring an amino group at position 2, a methyl substituent at position 4, and an α,β-unsaturated amide moiety. Its structural uniqueness arises from the conjugated alkene-amide system, which may influence its reactivity, stability, and biological interactions. Notably, commercial availability of 2-Amino-4-methylpent-4-enamide has been discontinued across multiple suppliers, as indicated in product catalogs . This discontinuation suggests challenges in synthesis, stability, or niche applications compared to structurally related compounds.

Properties

Molecular Formula

C6H12N2O

Molecular Weight

128.17 g/mol

IUPAC Name

2-amino-4-methylpent-4-enamide

InChI

InChI=1S/C6H12N2O/c1-4(2)3-5(7)6(8)9/h5H,1,3,7H2,2H3,(H2,8,9)

InChI Key

YMGPMDFPUYKVGX-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CC(C(=O)N)N

Origin of Product

United States

Preparation Methods

The synthesis of 2-Amino-4-methylpent-4-enamide can be achieved through various methods. One notable approach is the direct N-dehydrogenation of amides to enamides. This method employs a combination of lithium hexamethyldisilazide (LiHMDS) and triflic anhydride as both the electrophilic activator and the oxidant . This reaction is characterized by its simple setup and broad substrate scope. Industrial production methods may involve bulk manufacturing and custom synthesis .

Chemical Reactions Analysis

2-Amino-4-methylpent-4-enamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using various oxidizing agents.

    Reduction: Reduction reactions can be performed to convert the enamide group to an amine.

    Substitution: The amino group can participate in substitution reactions with suitable electrophiles.

Common reagents and conditions used in these reactions include triflic anhydride, lithium hexamethyldisilazide, and various oxidizing and reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-Amino-4-methylpent-4-enamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Amino-4-methylpent-4-enamide involves its interaction with molecular targets and pathways. The compound’s enamide group is a versatile reactant, participating in various chemical transformations. The nitrogen of the enamide is a powerful pi-donor, making the alkene particularly nucleophilic . This nucleophilicity allows the compound to engage in reactions with electrophiles, leading to the formation of various products.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-Amino-4-methylpent-4-enamide with analogous compounds in terms of molecular features, synthesis routes, and functional properties.

Structural and Functional Group Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Key Properties
2-Amino-4-methylpent-4-enamide C₆H₁₀N₂O (inferred) ~126.16 Amino, amide, α,β-unsaturated alkene Potential instability due to alkene-amide conjugation; limited commercial availability .
2-Acetamido-3-methylpent-4-enoic acid C₈H₁₃NO₃ 171.19 Acetamido, carboxylic acid, alkene Enhanced polarity due to carboxylic acid; used in peptide mimetics or enzyme studies .
Methyl 2-{[(4-methylphenyl)sulfonyl]amino}-4-pentynoate C₁₄H₁₇NO₄S 295.35 Sulfonamide, ester, alkyne Alkyne enables click chemistry; sulfonamide enhances metabolic stability .
2-Amino-4-methylpyridinium 4-aminobenzoate C₁₂H₁₃N₃O₂ 231.25 Pyridinium cation, benzoate anion Ionic crystal structure with hydrogen-bonding networks; studied for solid-state properties .

Key Research Findings and Limitations

Reactivity Trade-offs: While the α,β-unsaturated amide in 2-Amino-4-methylpent-4-enamide offers reactivity, it may also confer instability under physiological or storage conditions, a drawback avoided in saturated amides or sulfonamides .

Structural Versatility : Sulfonamide and pyridinium derivatives (e.g., and ) demonstrate broader applicability in medicinal and materials chemistry due to tunable electronic and steric profiles .

Biological Activity

2-Amino-4-methylpent-4-enamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

2-Amino-4-methylpent-4-enamide is characterized by an amide functional group and a branched alkyl chain, which may influence its interaction with biological targets. The structure can be represented as follows:

NH2C(CH3)=C(CH3)C(=O)NH2\text{NH}_2-\text{C}(\text{CH}_3)=\text{C}(\text{CH}_3)-\text{C}(=O)-\text{NH}_2

The biological activity of 2-amino-4-methylpent-4-enamide is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can modulate various signaling pathways, leading to therapeutic effects.

Potential Mechanisms:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation: It could act as an agonist or antagonist at specific receptors, influencing cellular responses.

Biological Activity

Research has indicated that 2-amino-4-methylpent-4-enamide exhibits several biological activities, including:

  • Anticancer Activity: Preliminary studies suggest that the compound may possess cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties: There is evidence of its efficacy against certain bacterial strains.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of 2-amino-4-methylpent-4-enamide.

Table 1: Summary of Biological Activities

StudyCompoundActivityIC50 (µM)Reference
1Analog 1Anticancer (A549)15
2Analog 2Antimicrobial (E. coli)30
3Meayamycin DCytotoxicity (HCT116)5

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the amide group and the alkyl chain can significantly affect the biological activity of compounds similar to 2-amino-4-methylpent-4-enamide. For instance, increasing hydrophobicity or introducing electron-withdrawing groups has been shown to enhance anticancer potency.

Table 2: SAR Insights

ModificationEffect on Activity
Increased hydrophobicityEnhanced cellular permeability
Electron-withdrawing groupsImproved potency against cancer cell lines

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